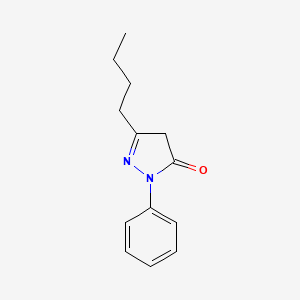

3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Description

3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms This compound is part of the pyrazolone family, which is known for its diverse biological and chemical properties

Properties

IUPAC Name |

5-butyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-7-11-10-13(16)15(14-11)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCWVTIKWVLDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, resulting in high yields of the desired product . The reaction conditions usually include refluxing the reactants in ethanol or another suitable solvent under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Some pyrazolone derivatives are investigated for their potential use as pharmaceutical agents.

Industry: This compound is used as an intermediate in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways. The presence of the pyrazolone ring allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

- 3-Butyl-1-phenyl-1H-pyrazol-5-one

- 3-Phenyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of both butyl and phenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications .

Biological Activity

3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound belonging to the pyrazolone family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

- CAS Number : 107417-09-4

- Structure : Contains a butyl group and a phenyl group attached to a pyrazolone core.

The biological activity of 3-butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is primarily attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition :

-

Cell Signaling Modulation :

- It influences cell signaling pathways involved in inflammation and apoptosis. Notably, it can modulate the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.

Anti-inflammatory Activity

3-butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one exhibits significant anti-inflammatory properties. Research indicates that it can reduce edema in animal models comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

This compound has demonstrated antibacterial and antifungal activities against various pathogens:

- Antibacterial Activity : It has been tested against strains such as E. coli, S. aureus, and Pseudomonas aeruginosa, showing promising results .

- Antifungal Activity : Its efficacy against fungi like Aspergillus niger has also been noted .

Anticancer Potential

Recent studies suggest that compounds with the pyrazolone scaffold can inhibit the growth of several cancer cell types:

- Cell Lines Affected : Lung cancer, brain cancer, colorectal cancer, and breast cancer cell lines have shown sensitivity to treatment with pyrazolone derivatives .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of 3-butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.